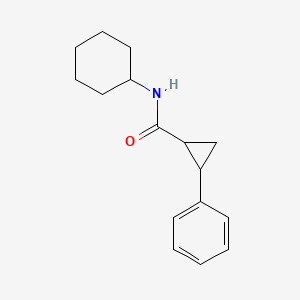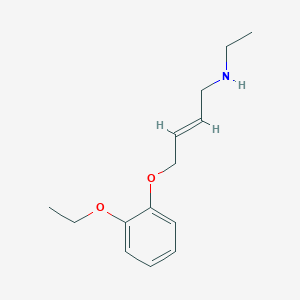
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, also known as ANMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research and drug development.
Mechanism of Action
The mechanism of action of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine is also relatively unstable and can decompose over time, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine. One area of interest is the development of new drugs based on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is the development of new antibiotics based on 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine and its potential applications in various fields.
Synthesis Methods
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine can be synthesized through a series of chemical reactions, starting with the reaction between 4-nitrobenzaldehyde and methyl ethyl ketone to form 4-nitrophenylacetaldehyde. This compound is then reacted with ethyl acetoacetate to form 4-nitrophenyl-2-butenoic acid ethyl ester, which is further reacted with hydroxylamine hydrochloride to form 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine.
Scientific Research Applications
3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been found to have potential applications in various fields, including medical research and drug development. In medical research, 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. 3-acetyl-2-methyl-2-(4-nitrophenyl)-1,3-oxazolidine has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
properties
IUPAC Name |
1-[2-methyl-2-(4-nitrophenyl)-1,3-oxazolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-9(15)13-7-8-18-12(13,2)10-3-5-11(6-4-10)14(16)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSLLFHRRVNKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-2-(4-nitrophenyl)-1,3-oxazolidin-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)

![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)